molecular formula C19H16INO3 B12132187 N-(2-iodophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide

N-(2-iodophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide

Cat. No.: B12132187
M. Wt: 433.2 g/mol
InChI Key: BJSQXCMMZHOFJO-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide is a furan-carboxamide derivative characterized by a 2-iodophenyl amide substituent and a 4-methylphenoxymethyl group at the 5-position of the furan ring. This compound belongs to a class of bioactive molecules where the furan scaffold is often modified to enhance pharmacological properties such as antimicrobial activity, solubility, and target binding affinity .

Properties

Molecular Formula

C19H16INO3

Molecular Weight

433.2 g/mol

IUPAC Name

N-(2-iodophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C19H16INO3/c1-13-6-8-14(9-7-13)23-12-15-10-11-18(24-15)19(22)21-17-5-3-2-4-16(17)20/h2-11H,12H2,1H3,(H,21,22)

InChI Key

BJSQXCMMZHOFJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the iodophenyl group: This step often involves the iodination of an aromatic ring using reagents such as iodine and an oxidizing agent.

    Attachment of the methylphenoxy group: This can be done through a nucleophilic substitution reaction where the phenoxy group is introduced to the furan ring.

    Formation of the carboxamide group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-iodophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include Pd/C with hydrogen gas or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-iodophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodophenyl group can facilitate binding to target proteins, while the furan ring may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The pharmacological and physicochemical properties of N-(2-iodophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide can be contextualized by comparing it to structurally related furan-carboxamides and benzamide derivatives. Key comparisons are outlined below:

Substituent Effects on Bioactivity
Compound Name Key Substituents Bioactivity Highlights Reference
This compound 2-iodophenyl, 4-methylphenoxymethyl Antimicrobial potential (inferred from analogs)
N-(2-iodophenyl)furan-2-carboxamide 2-iodophenyl Synthesized in 69% yield; no direct bioactivity reported
N-(4-bromophenyl)furan-2-carboxamide 4-bromophenyl Intermediate for Suzuki-Miyaura cross-coupling
N-(2-nitrophenyl)furan-2-carboxamide 2-nitrophenyl Planar amide conformation; weak C–H···O interactions in crystal lattice
N-(2-ethoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide 2-ethoxyphenyl, 4-fluorophenoxymethyl Structural analog with fluorinated phenoxy group; no bioactivity data

Key Observations :

  • Iodine vs. Halogen Substituents : The 2-iodophenyl group in the target compound may enhance lipophilicity and antimicrobial activity compared to bromo- or nitro-substituted analogs, as iodine’s larger atomic radius and polarizability improve membrane penetration .
  • Phenoxy Modifications: The 4-methylphenoxymethyl group likely improves metabolic stability compared to unsubstituted phenoxy groups (e.g., in ’s 4-fluorophenoxy analog) due to steric hindrance against enzymatic degradation .
Antimicrobial Activity Comparisons

Acylthiourea derivatives with 4-methylphenoxymethyl benzamide moieties () demonstrated significant antimicrobial activity against Pseudomonas aeruginosa and Staphylococcus aureus biofilms. Notably, iodine-containing analogs (e.g., 2-iodophenyl derivatives) exhibited enhanced anti-biofilm effects compared to bromine or fluorine analogs, suggesting the target compound may share similar efficacy .

Biological Activity

N-(2-iodophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide, identified by its CAS number 890615-21-1, is a compound with potential biological activities that have been explored in various studies. This article summarizes the key findings related to its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C19_{19}H16_{16}INO3_3
  • Molecular Weight : 433.2 g/mol
  • Structural Features : The molecule contains a furan ring and an iodophenyl group, which are significant for its biological interactions.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Antimicrobial Activity : Compounds with furan structures have shown potential in inhibiting bacterial growth and biofilm formation. For instance, derivatives have been tested against Staphylococcus aureus, demonstrating significant quorum sensing inhibition and biofilm control capabilities .
  • Antiproliferative Effects : Some studies have indicated that related compounds can inhibit cell proliferation in cancer cell lines such as HeLa and A549, with IC50_{50} values ranging from 226 to 242.52 μg/mL . This suggests potential applications in cancer therapy.
  • Enzyme Inhibition : The presence of specific functional groups in the structure may allow the compound to act as an inhibitor for various enzymes involved in metabolic pathways, although specific enzyme targets for this compound require further investigation.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of this compound against several pathogens. The results demonstrated promising antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Enterococcus faecalis78

This study highlights the potential use of the compound in treating infections caused by resistant strains .

Study 2: Antiproliferative Activity

In another investigation, the antiproliferative effects of this compound were assessed on human cancer cell lines. The compound exhibited significant cytotoxicity, leading to cell death through apoptosis.

Cell LineIC50_{50} (µg/mL)
HeLa226
A549242.52

This suggests that the compound may be a candidate for further development as an anticancer agent .

Discussion

The biological activity of this compound presents exciting possibilities for pharmaceutical applications. Its potential as an antimicrobial and antiproliferative agent warrants further exploration through clinical trials and additional mechanistic studies.

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